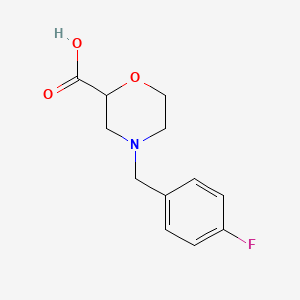

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid

Beschreibung

Overview of 4-(4-Fluorobenzyl)morpholine-2-carboxylic Acid

This compound represents a sophisticated morpholine derivative characterized by its distinctive molecular architecture and promising pharmacological properties. This chemical compound bears the molecular formula C₁₂H₁₄FNO₃ and exhibits a molecular weight of 239.24 grams per mole. The compound is systematically identified by its Chemical Abstracts Service number 1307552-06-2 and carries the International Union of Pure and Applied Chemistry designation of 4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid. The structural composition features a morpholine ring system that incorporates both amine and ether functional groups, with the addition of a fluorinated benzyl substituent that significantly influences its chemical behavior and biological activity.

The molecular structure of this compound can be represented through its canonical Simplified Molecular Input Line Entry System notation as C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O, which clearly delineates the connectivity between the morpholine core, the carboxylic acid functionality, and the 4-fluorobenzyl group. This unique arrangement of functional groups creates a compound with enhanced chemical stability and reactivity compared to its non-fluorinated analogs. The presence of the fluorine atom on the benzyl group contributes to increased lipophilicity and improved metabolic stability, making it particularly attractive for pharmaceutical applications. The morpholine ring system, originally named by Ludwig Knorr who incorrectly believed it to be part of morphine's structure, provides a versatile scaffold that combines basic and acidic properties within a single molecule.

The compound's three-dimensional conformation and electronic properties are significantly influenced by the electron-withdrawing effects of both the fluorine atom and the carboxylic acid group. These structural features contribute to its potential as an enzyme inhibitor and its ability to participate in various chemical transformations. The molecular design represents an optimized balance between structural complexity and synthetic accessibility, making it an important intermediate in organic synthesis and pharmaceutical development.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of morpholine chemistry and the recognition of fluorinated compounds' enhanced biological properties. Morpholine itself was first commercially available in the United States in 1935 and rapidly gained prominence as a versatile heterocyclic nucleus due to its wide application in various chemical processes. The naming of morpholine is historically attributed to Ludwig Knorr, who initially misidentified it as a structural component of morphine, though this misconception was later corrected. The understanding of morpholine's true structure and properties laid the foundation for the development of numerous derivatives, including carboxylic acid-substituted variants.

The incorporation of fluorine into organic molecules gained significant momentum throughout the 20th century as chemists recognized the unique properties that fluorine substitution could impart to pharmaceutical compounds. The development of fluorinated morpholine derivatives represented a natural progression in medicinal chemistry, as researchers sought to enhance the pharmacokinetic properties of existing bioactive scaffolds. The specific combination of morpholine-2-carboxylic acid with a 4-fluorobenzyl substituent reflects the accumulated knowledge of structure-activity relationships in morpholine chemistry and the strategic use of fluorine to optimize molecular properties.

The synthetic methodologies for preparing morpholine-2-carboxylic acid derivatives have evolved considerably over time, with early approaches focusing on the formation of the morpholine ring system followed by functionalization at specific positions. The introduction of fluorinated benzyl groups required the development of specialized synthetic strategies that could accommodate the unique reactivity patterns associated with fluorinated aromatic systems. Historical synthetic approaches typically involved the reaction of morpholine with appropriately substituted benzyl halides, followed by carboxylation procedures to introduce the carboxylic acid functionality.

The recognition of this compound as a compound of interest coincided with the broader appreciation of morpholine derivatives as pharmacologically active agents. The systematic exploration of morpholine-based compounds in pharmaceutical research has revealed their potential as enzyme inhibitors, particularly in the context of kinase inhibition and cancer therapeutics. This historical development reflects the continuous evolution of medicinal chemistry toward more sophisticated molecular designs that optimize both efficacy and safety profiles.

Relevance in Contemporary Chemical Research

Contemporary chemical research has positioned this compound as a compound of significant interest across multiple scientific disciplines. In the field of medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and demonstrates potential therapeutic applications, particularly in cancer research where it shows promise as an enzyme inhibitor targeting cyclin-dependent kinases involved in cell cycle regulation. The compound's ability to inhibit specific kinases positions it as a candidate for further investigation in cancer therapeutics, representing a significant advancement in the development of targeted therapeutic agents.

The biological activities of this compound extend beyond oncology applications, with research indicating potential interactions with various enzymes and receptors throughout biological systems. Preliminary studies suggest that the compound may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity in ways that could have therapeutic implications for regulating metabolic pathways. This mechanism of action is particularly relevant in contemporary drug discovery efforts that focus on precision medicine and targeted therapeutic interventions.

In the realm of chemical biology, this compound serves as an important tool compound for studying protein-ligand interactions and enzyme mechanisms. The compound's structural features, including the fluorobenzyl group and carboxylic acid functionality, provide multiple points of molecular recognition that can be exploited in the design of more potent and selective inhibitors. Research has demonstrated that morpholine derivatives can exhibit significant antimicrobial properties, with certain analogs showing zones of inhibition comparable to conventional antibiotics in standardized testing procedures.

The industrial applications of this compound reflect its versatility beyond academic research settings. In specialty chemical production, the compound serves as a building block for the synthesis of more complex molecules used in materials science and pharmaceutical manufacturing. The unique combination of functional groups present in this molecule allows for diverse chemical transformations that can be exploited in the development of new materials with tailored properties. Contemporary research also focuses on optimizing synthetic methodologies for producing this compound efficiently and sustainably, addressing both economic and environmental considerations in chemical manufacturing.

Scope and Objectives of the Article

This comprehensive analysis aims to provide an in-depth examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and potential applications in contemporary research. The primary objective is to consolidate the available scientific knowledge regarding this compound into a cohesive narrative that serves both educational and research purposes for the scientific community. The scope of this article encompasses the detailed exploration of the compound's molecular structure, chemical reactivity patterns, and biological activities while maintaining a focus on scientifically validated information derived from reliable sources.

The article seeks to establish a comprehensive understanding of the compound's role as both a synthetic intermediate and a potential therapeutic agent. By examining the structural features that contribute to its unique properties, this analysis aims to provide insights into the structure-activity relationships that govern the compound's behavior in various chemical and biological contexts. The discussion will encompass the comparative analysis of this compound with related morpholine derivatives, highlighting the specific advantages and limitations associated with the 4-fluorobenzyl substitution pattern.

A significant objective of this work is to present the current state of research regarding the compound's mechanism of action, particularly in the context of enzyme inhibition and potential therapeutic applications. The analysis will draw upon multiple research studies and experimental findings to provide a balanced perspective on the compound's potential and limitations. The scope includes an examination of the synthetic strategies employed for the compound's preparation, with particular attention to the challenges and opportunities associated with incorporating fluorinated aromatic systems into morpholine scaffolds.

The article also aims to contextualize this compound within the broader landscape of morpholine chemistry and fluorinated pharmaceutical compounds. By providing this contextual framework, the analysis seeks to demonstrate how this specific compound contributes to ongoing developments in medicinal chemistry and drug discovery. The comprehensive approach adopted in this article ensures that readers gain a thorough understanding of both the fundamental science underlying the compound's properties and its practical applications in contemporary chemical research and pharmaceutical development.

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methyl]morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)7-14-5-6-17-11(8-14)12(15)16/h1-4,11H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPARCGMIZYMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Direct Carboxylation of Morpholine

- Morpholine can be carboxylated via carbon dioxide (CO₂) insertion under basic conditions, typically using sodium hydroxide or potassium hydroxide as catalysts.

- The reaction proceeds at elevated temperatures (~100°C) in aqueous or alcoholic media, leading to morpholine-2-carboxylic acid.

| Parameter | Value | Reference/Notes |

|---|---|---|

| Starting Material | Morpholine | - |

| Reagent | CO₂ | - |

| Catalyst | NaOH or KOH | - |

| Temperature | 100°C | Commonly used |

| Time | 12–24 hours | Extended reaction time |

This method is straightforward but may require purification steps to isolate the acid derivative.

Method B: Oxidative Functionalization

- Oxidation of morpholine derivatives using oxidants like potassium permanganate (KMnO₄) or chromium-based reagents can introduce the carboxylic acid group at the 2-position.

Introduction of the 4-Fluorobenzyl Group

The key step involves attaching the 4-fluorobenzyl moiety to the nitrogen atom of the morpholine ring.

Method A: N-Alkylation via Nucleophilic Substitution

- The morpholine nitrogen acts as a nucleophile, reacting with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide).

- Dissolve morpholine in an aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

- Add 4-fluorobenzyl halide dropwise under stirring.

- Use a base like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

- Reaction proceeds at room temperature or slightly elevated temperatures (~50°C).

| Parameter | Typical Values | Reference/Notes |

|---|---|---|

| Solvent | Acetonitrile, THF | Commonly used |

| Base | K₂CO₃, NaH | Enhances nucleophilicity |

| Temperature | 25–50°C | Mild conditions |

| Reaction Time | 4–12 hours | Monitored via TLC |

Method B: Reductive Amination

- An alternative involves reductive amination of aldehyde precursors, such as 4-fluorobenzaldehyde, with morpholine derivatives in the presence of a reducing agent like sodium cyanoborohydride.

Formation of the Carboxylic Acid at the 2-Position

Post N-alkylation, the next step involves oxidizing or converting the morpholine ring to introduce the carboxylic acid group at the 2-position.

Method A: Oxidation of the Morpholine Ring

- Use oxidants such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under controlled conditions to selectively oxidize the ring to the corresponding carboxylic acid.

| Parameter | Typical Values | Reference/Notes |

|---|---|---|

| Oxidant | KMnO₄, Na₂Cr₂O₇ | Strong oxidants |

| Solvent | Acetic acid, water | Solvent system |

| Temperature | 50–80°C | Elevated temperature |

| Time | 4–8 hours | Reaction monitoring |

Method B: Hydrolysis of Ester Intermediates

- If ester derivatives are used as intermediates, hydrolysis under acidic or basic conditions yields the free acid.

Protective Group Strategies and Purification

Given the sensitivity of functional groups, protective groups such as carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) are often employed during synthesis to prevent undesired side reactions.

| Protective Group | Typical Use | Deprotection Conditions |

|---|---|---|

| Cbz | Protecting amines | Hydrogenolysis with Pd/C |

| Boc | Protecting amines | Acidic deprotection with TFA |

Purification is generally achieved through recrystallization or chromatography, with yields varying based on the specific route and conditions.

Summary of Research Findings and Data

Analyse Chemischer Reaktionen

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

Research into the biological activities of this compound has identified its potential interactions with enzymes and receptors. It is being studied for its role as an enzyme inhibitor , which could have therapeutic implications in regulating metabolic pathways.

Medicine

Ongoing studies are investigating the compound's potential therapeutic applications, particularly in drug development. Its ability to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), positions it as a candidate for cancer therapies .

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials, showcasing its versatility beyond academic research.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. Structural modifications could enhance its potency against these targets.

Antimicrobial Activity

Research has shown that related compounds exhibit antimicrobial properties. For instance, certain morpholine derivatives have demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may also possess similar efficacy.

Anticancer Activity

The anticancer potential of morpholine derivatives has been documented extensively. The ability to inhibit CDK activity places this compound as a promising candidate for further investigation in cancer therapeutics.

Case Study 1: Enzyme Inhibition

A study demonstrated that morpholine derivatives effectively inhibited specific kinases associated with cancer cell proliferation. The results indicated that structural modifications could enhance potency, suggesting that this compound may also exhibit significant inhibitory effects against similar targets.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis using agar-well diffusion methods, several morpholine derivatives were tested for their antimicrobial properties. Findings revealed that certain derivatives exhibited zones of inhibition comparable to conventional antibiotics, underscoring the potential utility of this compound as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the morpholine ring and carboxylic acid group contribute to its overall chemical stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Structure : Replaces the 4-fluorobenzyl group with a simple benzyl substituent.

- Properties : Higher melting point (237–238°C) due to strong intermolecular interactions in the crystalline state. The absence of fluorine reduces lipophilicity (logP ≈ 1.2 estimated).

- Applications : Used as an intermediate in organic synthesis .

4-(4-Nitrobenzyl)morpholine

- Structure : Substitutes the 4-fluorobenzyl group with a 4-nitrobenzyl moiety.

- Properties : The nitro group introduces strong electron-withdrawing effects, lowering pKa (~3.5 for the morpholine nitrogen). Crystallographic studies reveal planar nitrobenzyl-morpholine geometry.

4-(4-Bromo-2-fluorobenzyl)morpholine

- Structure : Features bromine and fluorine on the benzyl ring (positions 4 and 2).

- Properties : Increased molecular weight (318.2 g/mol) and halogenated hydrophobicity (logP ≈ 2.8). Bromine enhances reactivity in cross-coupling reactions.

- Applications : Investigated in medicinal chemistry for halogen bonding interactions .

Morpholine-2-carboxylic Acid Derivatives with Protective Groups

- Examples :

- (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid : Features a tert-butoxycarbonyl (Boc) group at position 4. The Boc group stabilizes the morpholine nitrogen during peptide synthesis.

- 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid : Contains an Fmoc group, enabling solid-phase peptide synthesis.

- Applications : Widely used in peptide and prodrug design .

Table 1: Key Properties of Selected Morpholine Derivatives

*logP estimated using computational tools.

Biologische Aktivität

4-(4-Fluorobenzyl)morpholine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 233.25 g/mol

This compound features a morpholine ring, a carboxylic acid group, and a fluorobenzyl substituent, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity. This mechanism is crucial in therapeutic contexts where enzyme regulation is necessary.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation and are implicated in cancer progression.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of related compounds. For example, conjugates formed by combining amino acids with benzyl derivatives have shown enhanced antibacterial activity against various strains of bacteria, suggesting a potential for this compound to exhibit similar properties .

Anticancer Activity

The anticancer properties of morpholine derivatives have been documented in various research contexts. The compound's ability to inhibit CDK activity could position it as a candidate for further development in cancer therapeutics .

Case Study 1: Enzyme Inhibition

A study demonstrated the effectiveness of morpholine derivatives in inhibiting specific kinases associated with cancer cell proliferation. The results indicated that structural modifications could enhance potency, suggesting that this compound may also possess significant inhibitory effects against similar targets .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, several morpholine derivatives were tested for their antimicrobial properties using agar-well diffusion methods. The findings revealed that certain derivatives exhibited zones of inhibition comparable to conventional antibiotics, underscoring the potential utility of this compound as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Binding to active sites |

| N1-(4-Ethylphenyl)-n3-methyl-beta-alaninamide | Antimicrobial | Inhibition of bacterial growth |

| Morpholine derivatives | Anticancer | CDK inhibition |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via multi-step routes involving condensation of fluorinated benzyl derivatives with morpholine precursors. For example, Boc-protected analogs (e.g., Boc-Pro{4-Bzl(4-F)}-OH) are synthesized using tert-butoxycarbonyl (Boc) protection, followed by cyclization and deprotection steps . Catalysts such as palladium or copper, combined with solvents like DMF or toluene, are critical for optimizing yields and reducing side reactions . Reaction parameters (temperature, stoichiometry, and pH) should be systematically varied to maximize efficiency.

Q. How can the purity and structural integrity of this compound be characterized?

- Methodology :

- Chromatography : Use HPLC with UV detection to assess purity (>98% as per industry standards) .

- Spectroscopy : Confirm structural integrity via -NMR and -NMR to verify fluorobenzyl and morpholine moieties. Mass spectrometry (HRMS) can validate molecular weight .

- Thermal Analysis : Melting point determination (e.g., 217–220°C for related fluorinated compounds) ensures consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Analysis Framework :

- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times) across studies. For example, conflicting toxicity data may arise from incomplete characterization of the compound’s stability in biological media .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-fluorinated analogs) that might interfere with bioactivity assays .

- Dose-Response Validation : Repeat assays with rigorously purified batches to isolate the compound’s intrinsic effects .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) monitored by HPLC. Fluorobenzyl groups may hydrolyze under strongly acidic/basic conditions, requiring storage at neutral pH .

- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition thresholds (e.g., >200°C for related morpholine derivatives) .

Q. How can reaction yields be improved in multi-step syntheses involving this compound?

- Optimization Strategies :

- Catalyst Screening : Test palladium/copper catalysts for coupling steps to reduce side reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for cyclization efficiency .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What analytical techniques resolve stereochemical outcomes in derivatives of this compound?

- Stereochemical Analysis :

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives, as demonstrated for (2S,4R)-configured pyrrolidine analogs .

- Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for non-crystalline samples .

Data Contradiction Analysis

Q. How to reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodology :

- Solubility Screening : Perform saturation shake-flask experiments in solvents like water, DMSO, and hexane. Fluorobenzyl groups may enhance solubility in DMSO but reduce it in aqueous media due to hydrophobicity .

- Molecular Dynamics Simulations : Predict solvation free energies to explain experimental discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.